molecular formula C22H32B2O8 B12968894 Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate

Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate

Cat. No.: B12968894
M. Wt: 446.1 g/mol
InChI Key: PKVRYRUGGZBDOH-UHFFFAOYSA-N
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Description

Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate is a chemical compound with the molecular formula C22H32B2O8 and a molecular weight of 446.1 g/mol . This compound is known for its unique structure, which includes two boronate ester groups attached to a terephthalate core. It is commonly used in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate typically involves the reaction of dimethyl terephthalate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate primarily involves its role as a boron source in cross-coupling reactions. The boronate ester groups facilitate the formation of carbon-boron bonds, which are then transformed into carbon-carbon bonds in the presence of a palladium catalyst. This process involves the oxidative addition of the aryl or vinyl halide to the palladium catalyst, followed by transmetalation with the boronate ester and reductive elimination to form the final product .

Properties

Molecular Formula

C22H32B2O8

Molecular Weight

446.1 g/mol

IUPAC Name

dimethyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H32B2O8/c1-19(2)20(3,4)30-23(29-19)15-11-14(18(26)28-10)16(12-13(15)17(25)27-9)24-31-21(5,6)22(7,8)32-24/h11-12H,1-10H3

InChI Key

PKVRYRUGGZBDOH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)B3OC(C(O3)(C)C)(C)C)C(=O)OC

Origin of Product

United States

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